![molecular formula C15H18ClN3O2S B5231843 2-(4-chloro-2-methylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5231843.png)
2-(4-chloro-2-methylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)propanamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves using bromine as a cyclic reagent to achieve isolated yields ranging from 63% to 66%. These syntheses highlight the methodology for producing structurally complex molecules that include chloro and methoxy substituents alongside thiadiazole moieties, which may offer insights into synthesizing the title compound (Liu et al., 2007); (Liu et al., 2008).
Molecular Structure Analysis
The molecular structure of closely related compounds has been characterized using X-ray diffraction, providing crystallographic data that reveal their triclinic and monoclinic space groups. This structural information is crucial for understanding the 3D arrangement of atoms within the molecule and how this influences its chemical reactivity and properties (Liu et al., 2007); (Liu et al., 2008).
Chemical Reactions and Properties
Microwave-assisted synthesis methods have been applied to similar compounds, facilitating rapid and efficient reactions. This approach indicates the potential for diverse chemical transformations involving the thiadiazole ring, which could extend to the synthesis and modification of the title compound (J. Raval et al., 2010).
Physical Properties Analysis
The physical properties of compounds with similar structural features, such as density and molecular weight, have been determined through their crystallographic analyses. These properties are essential for predicting the behavior of the title compound in various solvents and conditions (Liu et al., 2007); (Liu et al., 2008).
Chemical Properties Analysis
Investigations into related compounds have explored their herbicidal activity and provided insights into their chemical stability and reactivity. Such studies are pivotal for understanding the chemical properties of the title compound, including its potential interactions with biological targets and its stability under various environmental conditions (Liu et al., 2007); (Liu et al., 2008).
properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2S/c1-8(2)14-18-19-15(22-14)17-13(20)10(4)21-12-6-5-11(16)7-9(12)3/h5-8,10H,1-4H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZMVPYHODHPIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=NN=C(S2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-methylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-YL)propanamide |
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